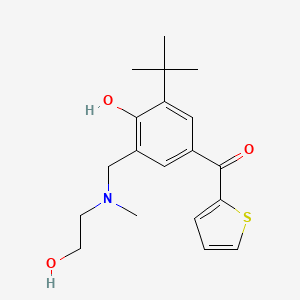
Methanone, (3-(1,1-dimethylethyl)-4-hydroxy-5-((2-hydroxyethyl)methylamino)methyl)phenyl)-2-thienyl-
Cat. No. B8597816
Key on ui cas rn:
124978-79-6
M. Wt: 347.5 g/mol
InChI Key: OOOSYHOYONXZQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04927835
Procedure details


3-(1,1-Dimethylethyl)-4-hydroxyphenyl 2-thienyl ketone (22.0 g) was dissolved in 440 ml of ethanol and heated to reflux for 6 hours with 12.7 g of N-methylethanolamine, 14.5 g of a 35% aqueous solution of formaldehyde and 50.8 g of acetic acid. After the reaction, the solvent was evaporated. A saturated aqueous solution of sodium bicarbonate was added to the residue and the mixture was extracted with chloroform three times. The extract was dried with magnesium sulfate, the solvent evaporated, and the resulting yellow oil subjected to a column chromatography (500 g of silica gel being used; eluates were (1) ethylacetate/n-hexane in 3:1 proportions and (2) the same in 1:1 proportion). The isolated and purified product was recrystallized from methanol/water to give 23.33 g of pale yellow crystals, m.p. 98°-100° C. (methanol/water).
Name
3-(1,1-Dimethylethyl)-4-hydroxyphenyl 2-thienyl ketone
Quantity
22 g
Type
reactant
Reaction Step One



[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Name
Identifiers


|
REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[C:10]([C:15]([CH3:18])([CH3:17])[CH3:16])[CH:9]=1)=[O:7].[CH3:19][NH:20][CH2:21][CH2:22][OH:23].C=O.[C:26](O)(=O)C>C(O)C>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([C:8]1[CH:13]=[C:12]([CH2:19][N:20]([CH2:21][CH2:22][OH:23])[CH3:26])[C:11]([OH:14])=[C:10]([C:15]([CH3:18])([CH3:17])[CH3:16])[CH:9]=1)=[O:7]
|
Inputs


Step One
|
Name
|
3-(1,1-Dimethylethyl)-4-hydroxyphenyl 2-thienyl ketone
|
|
Quantity
|
22 g
|
|
Type
|
reactant
|
|
Smiles
|
S1C(=CC=C1)C(=O)C1=CC(=C(C=C1)O)C(C)(C)C
|
|
Name
|
|
|
Quantity
|
440 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
12.7 g
|
|
Type
|
reactant
|
|
Smiles
|
CNCCO
|
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Quantity
|
50.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
A saturated aqueous solution of sodium bicarbonate was added to the residue
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with chloroform three times
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The extract was dried with magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The isolated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recrystallized from methanol/water
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S1C(=CC=C1)C(=O)C1=CC(=C(C(=C1)CN(C)CCO)O)C(C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 23.33 g | |
| YIELD: CALCULATEDPERCENTYIELD | 79.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
